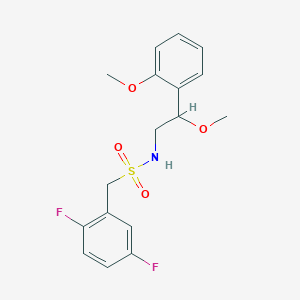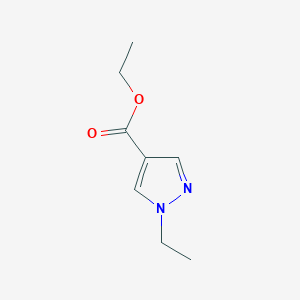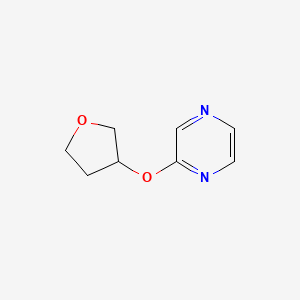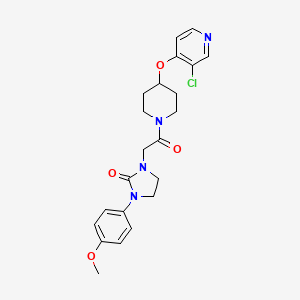
1-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)imidazolidin-2-one" is a chemically synthesized molecule that appears to be related to the class of imidazo[1,2-a]pyridines. These compounds have been studied for various biological activities, including their potential as antiulcer agents and their interaction with the central nervous system (CNS). The imidazo[1,2-a]pyridine core is a common feature in these studies, suggesting that the compound may also possess similar biological properties or synthetic challenges.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves the cyclization of aminopyridines with chloro ketones, as seen in the synthesis of 3-substituted imidazo[1,2-a]pyridines for antiulcer applications . The side chains are then elaborated to introduce various functional groups that may affect the biological activity of the compounds. In another study, the synthesis of 2-aryl-3-(benzamidomethyl and methoxy)-substituted imidazo[1,2-a]pyridines was reported, which involved the introduction of chloro and methoxy groups . These synthetic routes provide a foundation for understanding the potential synthetic pathway for the compound , which likely involves similar cyclization and functionalization steps.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused ring system that includes an imidazole ring and a pyridine ring. The presence of substituents such as chloro, methoxy, and phenyl groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets . The specific structure of the compound includes a 3-chloropyridinyl group and a 4-methoxyphenyl group, which may contribute to its unique chemical and biological properties.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions, including rearrangements and substitutions. For instance, isoxazolones substituted with a chloro-nitropyridine group can react with triethylamine to yield imidazo[1,2-a]pyridines and indoles . The presence of a 4-methoxyphenyl group can also lead to a mixture of products, indicating that the substituents on the imidazo[1,2-a]pyridine core can significantly influence the outcome of chemical reactions. The compound may similarly undergo reactions that are influenced by its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridines are determined by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. For example, the presence of a methoxy group can increase the electron density on the aromatic ring, potentially affecting the compound's solubility in organic solvents . The chlorophenyl group may contribute to the lipophilicity of the compound, which could influence its ability to cross biological membranes . The specific physical and chemical properties of the compound would need to be determined experimentally, but its structure suggests it may share characteristics with the compounds described in the cited studies.
Aplicaciones Científicas De Investigación
Anti-Alzheimer's Activity
A series of derivatives similar to the queried compound were synthesized and evaluated for anti-Alzheimer's activity. These derivatives were designed based on the lead compound donepezil, a major drug for Alzheimer's disease management. Notably, compounds 10b and 18c demonstrated excellent anti-Alzheimer's profiles (Gupta, Ojha, Yadav, Pant, & Yadav, 2020).
Antiviral and Fungicidal Activities
Another study synthesized a compound similar to the queried one and assessed its structure and biological activity. The compound exhibited good fungicidal and antiviral activities, particularly against tobacco mosaic virus (Li, Fengyun, Zhu, Yu-Jiea, et al., 2015).
Anticonvulsant Properties
Research on compounds with structures akin to the queried chemical showed potential as anticonvulsant drugs. X-ray diffraction data and molecular-orbital calculations were used to understand their structural and electronic properties (Georges, Vercauteren, Evrard, & Durant, 1989).
Insecticidal Activity
A study focused on dihydropiperazine neonicotinoid compounds, closely related to the queried compound, revealed their insecticidal properties. These compounds were found to be bioisosteric replacements for the imidazolidine ring system in neonicotinoids, demonstrating significant insecticidal activity (Samaritoni, Demeter, Gifford, et al., 2003).
Anti-Cancer and Anti-HIV Properties
Another research synthesized derivatives with structural similarity to the queried compound and evaluated them for anti-cancer and anti-HIV properties. These compounds showed potential in these areas, with antimicrobial activities also assessed (Patel, Gor, Patel, et al., 2013).
Propiedades
IUPAC Name |
1-[2-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O4/c1-30-17-4-2-16(3-5-17)27-13-12-26(22(27)29)15-21(28)25-10-7-18(8-11-25)31-20-6-9-24-14-19(20)23/h2-6,9,14,18H,7-8,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBDGDKNFRDQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(CC3)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)imidazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole](/img/structure/B3013480.png)
![4-(Tert-butyl)-2-[4-(tert-butyl)phenyl]-1,3-thiazole](/img/structure/B3013483.png)
![(E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B3013485.png)
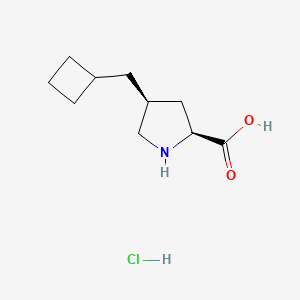
![N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B3013489.png)
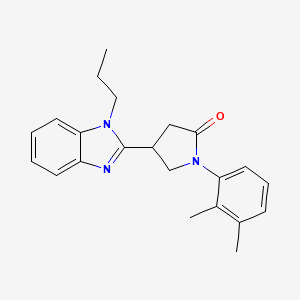
![3-amino-N-[4-(aminosulfonyl)phenyl]-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3013491.png)
![2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B3013493.png)
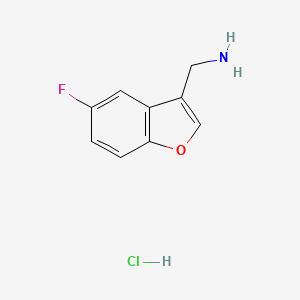
![3-Methyl-2-[(4-methylphenyl)methyl]-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3013495.png)
